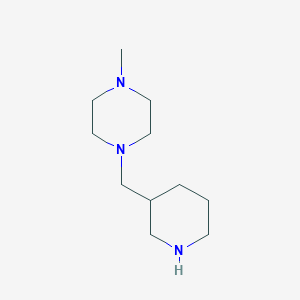

1-Methyl-4-(piperidin-3-ylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4-(piperidin-4-yl)-piperazine is used both as a reagent and building block in several synthetic applications . It is an intermediate and an excellent catalyst for many condensation reactions . It is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .

Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(piperidin-4-yl)-piperazine is C10H21N3 . The molecular weight is 183.3 .Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)-piperazine is used both as a reagent and building block in several synthetic applications . It is an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4-(piperidin-4-yl)-piperazine include a density of 1.0±0.1 g/cm3, boiling point of 260.9±8.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.9±3.0 kJ/mol, flash point of 113.9±13.1 °C, index of refraction of 1.504, molar refractivity of 54.7±0.3 cm3, and molar volume of 184.7±3.0 cm3 .Applications De Recherche Scientifique

Metabolic Pathways and Drug Development

One significant application of related compounds has been in the metabolism studies of novel antineoplastic tyrosine kinase inhibitors, such as Flumatinib, in chronic myelogenous leukemia (CML) patients. This research identified main metabolic pathways in humans following oral administration, highlighting the importance of such compounds in understanding drug metabolism and designing more effective treatments (Gong et al., 2010).

Synthetic Methodologies

Researchers have developed straightforward synthetic methodologies for orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, demonstrating their importance as building blocks in medicinal chemistry and drug discovery. This showcases the versatility of such compounds in synthesizing pharmacologically relevant structures (Košak et al., 2014).

Inhibitors and Antagonists Development

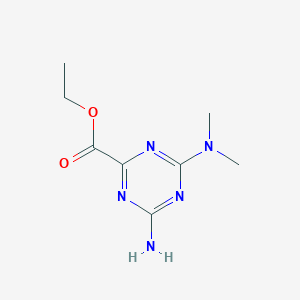

The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening indicates the potential therapeutic applications of related compounds in treating diseases through enzyme inhibition. This work emphasizes the role of the triazine heterocycle for potency and selectivity, highlighting the compound's use in vivo investigations (Thalji et al., 2013).

Antibacterial Agents

The synthesis and evaluation of pyrido(2,3-d)pyrimidine antibacterial agents underscore the antimicrobial potential of compounds with piperazine derivatives against gram-negative bacteria, including Pseudomonas aeruginosa. This research provides insight into structure-activity relationships and the development of new antibacterial treatments (Matsumoto & Minami, 1975).

Mécanisme D'action

While the exact mechanism of action for 1-Methyl-4-(piperidin-3-ylmethyl)piperazine is not specified, it’s worth noting that Piperazine, a similar compound, is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-Methyl-4-(piperidin-4-yl)-piperazine is harmful if absorbed through the skin, causes skin burns, is harmful if swallowed, causes gastrointestinal tract burns, and is harmful if inhaled, causing chemical burns to the respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-methyl-4-(piperidin-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHESUUBSLVIEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperidin-3-ylmethyl)piperazine | |

CAS RN |

896054-84-5 |

Source

|

| Record name | 1-methyl-4-(piperidin-3-ylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2694888.png)

![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)

![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)